molecular formula C12H15NO3 B585509 3-Acetylphenyl ethyl(methyl)carbamate CAS No. 855300-09-3

3-Acetylphenyl ethyl(methyl)carbamate

Cat. No.: B585509
CAS No.: 855300-09-3
M. Wt: 221.256
InChI Key: ABNQSLSOFYAGHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl ethyl(methyl)carbamate involves the reaction of 3-acetylphenyl chloroformate with N-ethyl-N-methylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified using column chromatography with a solvent system of petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 3-Acetylphenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

(3-acetylphenyl) N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQSLSOFYAGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234728
Record name 3-Acetylphenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855300-09-3
Record name 3-Acetylphenyl ethyl(methyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855300093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetylphenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylphenyl ethyl(methyl)-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ACETYLPHENYL ETHYL(METHYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502LM1L59E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Why is 3-acetylphenyl ethyl(methyl)carbamate a crucial starting material in the synthesis of (S)-rivastigmine?

A1: this compound serves as a crucial starting material due to its structure, which allows for a direct asymmetric reductive amination reaction. This reaction, catalyzed by an iridium–phosphoramidite ligand complex, directly couples this compound with diphenylmethanamine []. This key transformation results in the formation of a chiral amine product with high enantioselectivity (96% ee) and yield (93%), streamlining the synthesis of (S)-rivastigmine.

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